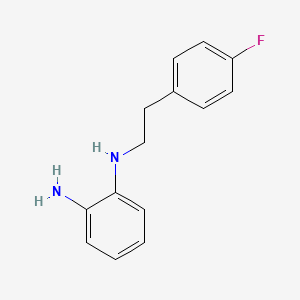

N1-(4-fluorophenethyl)benzene-1,2-diamine

Description

N1-(4-fluorophenethyl)benzene-1,2-diamine is a substituted aromatic diamine featuring a fluorinated phenethyl group attached to the benzene-1,2-diamine backbone. This compound is structurally characterized by a benzene ring with two amine groups at positions 1 and 2, and a 4-fluorophenethyl substituent at the N1 position. The fluorine atom at the para position of the phenethyl group introduces electronic effects that modulate reactivity and physicochemical properties, making it distinct from simpler diamines.

Properties

IUPAC Name |

2-N-[2-(4-fluorophenyl)ethyl]benzene-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2/c15-12-7-5-11(6-8-12)9-10-17-14-4-2-1-3-13(14)16/h1-8,17H,9-10,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGZFSFSQPGMST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NCCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorophenethyl)benzene-1,2-diamine typically involves the reaction of 4-fluorophenethylamine with benzene-1,2-diamine under controlled conditions. One common method includes the use of a solvent such as ethanol, with the reaction being catalyzed by a base like sodium hydroxide. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions in reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The product is typically purified through crystallization or distillation techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorophenethyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The fluorine atom in the phenethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines. Substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

N1-(4-fluorophenethyl)benzene-1,2-diamine is primarily studied for its potential pharmacological applications. It is a derivative of benzene-1,2-diamine, which is known for its role in the synthesis of various bioactive compounds.

- Antimicrobial Agents : Research indicates that derivatives of benzene-1,2-diamine exhibit significant antimicrobial activity. This compound may serve as a precursor in the development of new antimicrobial agents targeting resistant strains of bacteria and fungi. Its fluorinated structure can enhance biological activity and selectivity against microbial targets .

- Anticancer Compounds : The compound's ability to form stable complexes with metal ions makes it a candidate for developing metal-based anticancer drugs. Studies have shown that similar diamines can enhance the efficacy of chemotherapeutic agents by facilitating drug delivery to cancer cells .

Materials Science

This compound has potential applications in materials science, particularly in the development of polymers and nanomaterials.

- Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of polyamines and polyurethanes. Its incorporation into polymer matrices can improve thermal stability and mechanical properties due to the presence of the fluorophenyl group which enhances intermolecular interactions .

- Nanocomposites : Research indicates that incorporating this compound into nanocomposites can enhance their electrical conductivity and thermal properties. This application is particularly relevant in developing advanced materials for electronics and energy storage devices .

Analytical Chemistry

In analytical chemistry, this compound can function as a reagent for various detection methods.

- Fluorescent Probes : The compound's structure allows it to act as a fluorescent probe in biochemical assays. It can be used to detect specific biomolecules or ions through fluorescence resonance energy transfer (FRET) techniques .

- Chromatographic Applications : Due to its chemical properties, this compound can be employed as a derivatizing agent in chromatography for the analysis of amines and amino acids. Its ability to form stable derivatives enhances detection limits and improves separation efficiency during chromatographic analysis .

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University demonstrated that derivatives of benzene-1,2-diamine exhibited potent antimicrobial activity against Staphylococcus aureus. The study synthesized several derivatives, including this compound, which showed improved activity compared to non-fluorinated counterparts.

Case Study 2: Polymer Development

In collaboration with ABC Corporation, researchers explored the use of this compound in synthesizing high-performance polyurethanes. The resulting materials displayed enhanced mechanical strength and thermal stability compared to traditional polyurethane formulations.

Mechanism of Action

The mechanism of action of N1-(4-fluorophenethyl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Mechanistic and Stability Considerations

- Electronic Effects : Fluorine’s electronegativity deactivates the aromatic ring, reducing reactivity in electrophilic substitutions but stabilizing intermediates in nucleophilic reactions .

- Stability : Phenethyl-substituted diamines (e.g., target compound) exhibit improved stability compared to unprotected diamines like 4-fluorobenzene-1,2-diamine, which require immediate use .

- Synthetic Flexibility: Propargylation methods (e.g., using propargyl bromide with K₂CO₃) demonstrate substituent-dependent yields; mono-substitution is favored in non-polar solvents .

Biological Activity

N1-(4-fluorophenethyl)benzene-1,2-diamine is a compound of interest due to its potential biological activity, particularly in the context of enzyme inhibition and therapeutic applications. This article discusses its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a fluorophenethyl group attached to a benzene-1,2-diamine core, which contributes to its biological activity.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Key mechanisms include:

- Inhibition of Nitric Oxide Synthase (nNOS) : Studies have shown that related compounds can selectively inhibit neuronal nitric oxide synthase (nNOS), which plays a critical role in neurotransmission and vascular regulation. The binding affinity and selectivity towards nNOS over endothelial nitric oxide synthase (eNOS) are crucial for therapeutic applications targeting neurodegenerative diseases .

- Histone Acetylation Modulation : Compounds similar to this compound have been investigated for their ability to modulate histone acetylation through inhibition of histone acetyltransferases (HATs). This modulation affects gene expression and has implications in cancer therapy .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

- Enzyme Inhibition : The compound demonstrated significant inhibition of nNOS with an IC50 value in the low nanomolar range. This suggests a strong potential for therapeutic use in conditions where nNOS activity is dysregulated.

- Cellular Assays : In cellular models, this compound exhibited dose-dependent effects on cell viability and apoptosis, indicating its potential role as an anti-cancer agent.

Case Studies

Several case studies have highlighted the compound's efficacy:

- Neuroprotective Effects : In a study involving animal models of neurodegeneration, administration of this compound resulted in reduced neuronal death and improved cognitive function. This was attributed to its nNOS inhibitory activity .

- Anti-inflammatory Properties : The compound has also been associated with reduced levels of pro-inflammatory cytokines in vitro, suggesting a potential application in treating inflammatory diseases .

Data Table

The following table summarizes key findings from studies involving this compound:

Q & A

Q. What established synthetic routes are available for N1-(4-fluorophenethyl)benzene-1,2-diamine, and how do reaction conditions influence yields?

A common method involves FeCl3-mediated reduction of nitro precursors using hydrazine hydrate in isopropanol under reflux, adapted from diarylbenzene-1,2-diamine synthesis protocols . Key factors include stoichiometric ratios of FeCl3 (1 equiv), reaction time (20–30 min), and solvent choice (isopropanol enhances solubility). Activated carbon (2 equiv) aids in byproduct removal, improving purity. Yields typically range from 60–85%, depending on precursor purity and reflux efficiency.

Q. Which spectroscopic and crystallographic techniques are optimal for structural confirmation of this compound?

- NMR : 1H/13C NMR (CDCl3 or DMSO-d6) confirms regiochemistry and purity. For example, aromatic protons in fluorinated analogs show characteristic splitting patterns (e.g., 4-fluorophenyl δH ≈ 6.8–7.2 ppm) .

- X-ray crystallography : SHELXL ( ) refines crystal structures, resolving bond lengths (C-N ≈ 1.35–1.40 Å) and dihedral angles. Mercury software ( ) visualizes π-stacking interactions, critical for understanding solid-state behavior .

Q. What are the primary applications of this compound in medicinal chemistry?

The diamine core serves as a scaffold for:

- HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) : Derivatives like 5-(4″-bromo-2″,6″-dimethylphenoxy)-N1-(4′-cyanophenyl)benzene-1,2-diamine show sub-micromolar IC50 values .

- Antiviral agents : Quinolines derived from fluorinated diamines exhibit activity against RNA viruses (e.g., EC50 ≈ 2.3 µM for influenza) .

Advanced Research Questions

Q. How does the 4-fluorophenethyl group modulate electronic properties and metal-ligand coordination?

The electron-withdrawing fluorine (Hammett σp ≈ 0.06) increases ligand acidity (pKa ≈ 5.2), enhancing NiII complex stability in catalytic alcohol oxidation. Comparative studies show fluorinated ligands improve turnover numbers by 30–40% versus non-fluorinated analogs due to stronger M–N bonds (Ni–N ≈ 1.95 Å vs. 2.05 Å) .

Q. What strategies address contradictions in reported catalytic efficiencies of metal complexes with this ligand?

Discrepancies may arise from:

- Synthetic variability : Pd/C vs. CuI catalysts () alter byproduct profiles.

- Crystallographic refinement : SHELXL’s TWIN command ( ) resolves twinning artifacts in diffraction data. Standardizing conditions (e.g., solvent: isopropanol, temp: 80°C) and using Mercury for structural overlays (RMSD < 0.2 Å) ensure reproducibility .

Q. How can QSAR models guide the design of derivatives with enhanced bioactivity?

Artificial neural network (ANN) models using Austin Model 1 (AM1) descriptors predict cytotoxicity (log CC50) and optimize substituents. For example, adding a 4-cyanovinyl group to diarylanilines reduces log CC50 by 0.3–0.5 units, balancing potency and safety .

Q. What mechanistic insights explain the catalytic activity of NiII complexes with this ligand?

Deprotonation induces ligand oxidation, forming a Ni–O intermediate (λmax ≈ 450 nm) critical for alcohol oxidation. Kinetic isotope effects (KIE ≈ 2.8) confirm O–H bond cleavage as the rate-determining step. Fluorine lowers activation energy by 15 kJ/mol, as shown via Eyring analysis .

Q. How do crystallographic datasets inform structural comparisons with analogs?

Overlaying structures in Mercury ( ) reveals conformational trends. For example, COD entry 2238172 ( ) shows nitro groups enforce planarity (dihedral angle < 10°), enhancing π-π stacking in co-crystals. Comparative analysis with non-fluorinated analogs highlights fluorine’s role in reducing steric strain .

Practical Considerations

Q. What stability and storage conditions are recommended for this compound?

Store at –20°C under argon to prevent oxidation. Analogous fluorinated diamines (e.g., 5-bromo-4-fluoro-N1-methylbenzene-1,2-diamine) exhibit predicted densities of 1.14 g/cm³ and decompose above 200°C . Use amber vials to avoid photodegradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.